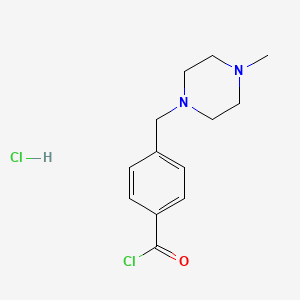

4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride

Description

Chemical Name: 4-((4-Methylpiperazin-1-yl)methyl)benzoyl Chloride Hydrochloride CAS No.: 106261-64-7 Molecular Formula: C₁₃H₁₉Cl₃N₂O Molecular Weight: 325.66 g/mol Storage: Requires inert atmosphere and refrigeration (2–8°C) .

This compound is a critical intermediate in pharmaceutical synthesis, particularly for tyrosine kinase inhibitors like Imatinib mesylate (Gleevec®), used in treating chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). The acyl chloride group (-COCl) enables nucleophilic substitution reactions, making it indispensable for forming amide bonds in drug molecules .

Properties

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]benzoyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O.ClH/c1-15-6-8-16(9-7-15)10-11-2-4-12(5-3-11)13(14)17;/h2-5H,6-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMSNTTRESWSMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106261-64-7 | |

| Record name | Benzoyl chloride, 4-[(4-methyl-1-piperazinyl)methyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106261-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride typically involves the reaction of 4-(chloromethyl)benzoic acid with N-methylpiperazine in the presence of an acid-binding agent and a chlorinating agent. The reaction is carried out in a suitable solvent under controlled temperature conditions. The product is then purified through nanofiltration and treated with hydrogen chloride gas to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The benzoyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form corresponding amides, esters, and other derivatives.

Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid.

Reduction: The benzoyl group can be reduced to the corresponding benzyl alcohol under suitable reducing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

Amides and Esters: Formed from nucleophilic substitution reactions.

4-((4-Methylpiperazin-1-yl)methyl)benzoic acid: Formed from hydrolysis.

Benzyl Alcohol Derivatives: Formed from reduction reactions.

Scientific Research Applications

Chemical Properties and Structure

MPCBH has the molecular formula and features a benzoyl chloride moiety linked to a 4-methylpiperazine group. This structural configuration enhances its reactivity and biological activity, making it a valuable intermediate in drug synthesis. The compound's properties include:

- Molecular Weight : 289.20 g/mol

- Solubility : Soluble in various organic solvents

- Safety : Classified as dangerous due to corrosive properties and potential to release hydrochloric acid fumes upon moisture exposure .

Intermediate in Drug Synthesis

The most prominent application of MPCBH is as an intermediate in the synthesis of Imatinib, a well-known tyrosine kinase inhibitor used for treating chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs). Imatinib specifically inhibits the BCR-ABL tyrosine kinase, which plays a crucial role in the pathogenesis of CML. The synthesis pathway typically involves several steps where MPCBH serves as a key building block .

Development of New Therapeutics

Research continues to explore modifications to the piperazine ring or benzoyl group of MPCBH to develop new analogs with improved efficacy or reduced side effects. These derivatives are being investigated for their potential therapeutic applications in oncology and other diseases .

Medicinal Chemistry

Due to its structural characteristics, MPCBH is also utilized in medicinal chemistry for designing new compounds that target similar biological pathways. Studies have shown that altering specific functional groups can significantly influence the pharmacodynamics and pharmacokinetics of potential therapeutic agents.

Case Study 1: Synthesis of Imatinib

A comprehensive study demonstrated the efficiency of using MPCBH in synthesizing Imatinib. Researchers optimized reaction conditions to enhance yield and purity, showcasing MPCBH's role as a critical intermediate. The study highlighted how structural modifications could lead to novel compounds with better therapeutic profiles.

Case Study 2: Analog Development

In another research effort, scientists synthesized several analogs derived from MPCBH. These compounds were tested for their inhibitory effects on BCR-ABL kinases, revealing promising candidates that exhibited lower toxicity and higher selectivity compared to Imatinib. This study emphasizes the importance of MPCBH in developing next-generation cancer therapies.

Mechanism of Action

The mechanism of action of 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride involves its reactivity towards nucleophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in the synthesis of various compounds, where the benzoyl chloride group acts as an electrophile, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Key Observations :

- Reactivity : The acyl chloride group in 106261-64-7 confers higher electrophilicity compared to carboxylic acid derivatives (e.g., 106261-49-8), enabling rapid amide bond formation .

- Structural Impact : The methylene bridge (-CH₂-) in 106261-64-7 enhances spatial flexibility, improving binding to kinase active sites in drug targets like Imatinib .

Oncology Intermediates

- 106261-64-7 : Central to synthesizing Imatinib mesylate (via condensation with amines) .

- 106261-49-8 : Precursor to 106261-64-7; converted to acyl chloride using thionyl chloride or PCl₅ .

- 401495-67-8 : Used in analogs of kinase inhibitors but lacks the methylene bridge critical for Imatinib’s specificity .

Biological Activity

4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride, with the CAS number 909252-77-3, is a compound that has garnered attention for its biological activities and applications in medicinal chemistry. This compound is characterized by its molecular formula and a molecular weight of 289.20 g/mol. It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways, such as tyrosine kinase inhibitors.

The compound functions primarily as an acylating agent , participating in various chemical reactions including substitution, hydrolysis, and condensation. Its reactivity allows it to modify biomolecules, facilitating the study of biological processes and the development of therapeutic agents.

Key Reactions

- Substitution Reactions : The benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

- Hydrolysis : Hydrolysis leads to the formation of 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid.

- Condensation Reactions : The compound can form amides and esters through condensation reactions with various nucleophiles.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of cancer treatment. It is notably involved in synthesizing compounds that act as inhibitors for several protein kinases.

Case Studies and Research Findings

- Inhibition of Tyrosine Kinases : The compound has been linked to the synthesis of Gleevec (Imatinib), a potent inhibitor targeting BCR-ABL associated with chronic myelogenous leukemia (CML). Studies show that derivatives exhibit high selectivity against specific kinases involved in cancer progression .

-

Anti-Proliferative Activity : In vitro studies have demonstrated that compounds derived from this compound exhibit anti-proliferative effects against various cancer cell lines, including:

- K-562 (chronic myelogenous leukemia)

- MCF-7 (breast adenocarcinoma)

- A549 (lung carcinoma)

- Kinase Inhibitory Assays : The compound has shown inhibitory activity against several kinases:

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for assessing the purity and structural integrity of 4-((4-Methylpiperazin-1-yl)methyl)benzoyl chloride hydrochloride?

- Methodology :

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms molecular structure by analyzing proton and carbon environments. For example, distinct peaks for the methylpiperazine and benzoyl chloride groups should align with predicted chemical shifts .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. High-resolution MS (HRMS) is preferred for precise mass-to-charge ratio determination .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm. A purity threshold of ≥95% is typical for research-grade material .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (N95 masks) is required if ventilation is inadequate .

- Ventilation : Conduct experiments in a fume hood to mitigate inhalation risks from volatile HCl release during hydrolysis .

- Emergency Procedures : For spills, neutralize with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Contaminated surfaces must be rinsed with copious water .

Q. What are the key synthetic steps for producing this compound?

- Methodology :

- Step 1 : React 4-(chloromethyl)benzoyl chloride with 4-methylpiperazine in anhydrous dichloromethane under nitrogen. Triethylamine is added as a base to scavenge HCl .

- Step 2 : Purify the crude product via recrystallization from ethanol/water (3:1 v/v) to remove unreacted starting materials .

- Step 3 : Confirm hydrochloride salt formation using elemental analysis (C, H, N) and FTIR to detect N–H stretches from the protonated piperazine .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodology :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps like nucleophilic substitution at the benzoyl chloride group .

- Solvent Optimization : Predict solvent effects (e.g., dielectric constant) on reaction kinetics using COSMO-RS simulations. Polar aprotic solvents like DMF may enhance yields .

- Machine Learning : Train models on existing piperazine derivative syntheses to predict optimal molar ratios and temperatures .

Q. How do structural modifications influence kinase inhibition potency in analogs of this compound?

- Methodology :

- Structure-Activity Relationship (SAR) Studies :

- Piperazine Methylation : The 4-methyl group reduces steric hindrance, enhancing binding to ATP pockets in kinases like EGFR .

- Benzoyl Chloride Hydrolysis : Replacing the chloride with amide groups (e.g., via coupling with aniline) alters solubility and target selectivity .

- In Silico Docking : Use AutoDock Vina to simulate binding affinities with kinase homology models. Compare ΔG values across analogs to prioritize synthesis .

Q. How can contradictions in biological activity data across studies be resolved?

- Methodology :

- Orthogonal Assays : Validate cytotoxicity (IC50) using both MTT and ATP-luminescence assays to rule out false positives from assay-specific artifacts .

- Batch Analysis : Test multiple lots of the compound for purity differences (e.g., residual solvents) that may skew bioactivity results .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, controlling for variables like cell line passage number or serum concentration .

Q. What in vitro models are suitable for studying the compound’s pharmacokinetics?

- Methodology :

- Hepatocyte Stability Assays : Incubate the compound with primary human hepatocytes (37°C, 5% CO2) and quantify parent compound degradation via LC-MS/MS over 24 hours .

- Caco-2 Permeability : Assess intestinal absorption potential using monolayer transepithelial electrical resistance (TEER) and apparent permeability coefficients (Papp) .

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free vs. bound fractions in human plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.